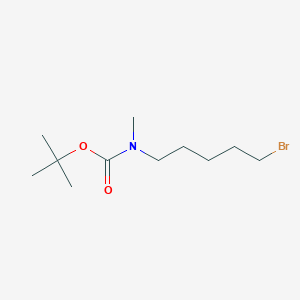

TERT-BUTYL (5-BROMOPENTYL)(METHYL)CARBAMATE

Description

tert-Butyl (5-bromopentyl)(methyl)carbamate is a brominated carbamate derivative featuring a tert-butyl carbamate group, a methyl substituent, and a 5-bromopentyl chain. This compound is hypothesized to serve as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications, where bromine acts as a leaving group for nucleophilic substitution reactions. The tert-butyl carbamate (Boc) group is widely used as a protective group for amines due to its stability under basic and nucleophilic conditions .

Below, we compare it with three related compounds from diverse sources (Figure 1).

Properties

IUPAC Name |

tert-butyl N-(5-bromopentyl)-N-methylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22BrNO2/c1-11(2,3)15-10(14)13(4)9-7-5-6-8-12/h5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMLLDDNCZLPNKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1694011-13-6 | |

| Record name | tert-butyl N-(5-bromopentyl)-N-methylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (5-bromopentyl)(methyl)carbamate typically involves the reaction of tert-butyl carbamate with 5-bromopentyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl (5-bromopentyl)(methyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromopentyl chain can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form corresponding alcohols.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or acetonitrile.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.

Major Products Formed:

Substitution Reactions: Products include substituted carbamates with various functional groups.

Oxidation and Reduction Reactions: Products include oxides and alcohols.

Hydrolysis: Products include amines and carbon dioxide.

Scientific Research Applications

Organic Synthesis

TBMBC serves as a crucial building block in the synthesis of complex organic molecules. Its reactivity allows for various chemical transformations, including nucleophilic substitutions and coupling reactions. The bromine atom in its structure is particularly useful for facilitating these processes due to its susceptibility to nucleophilic attack.

Pharmaceutical Development

TBMBC has shown potential in the development of pharmaceuticals, particularly in the following areas:

- Anticancer Agents : Research indicates that derivatives of TBMBC can enhance immune responses against tumors by downregulating PD-L1 levels in cancer cells. In vitro studies have demonstrated significant tumor-inhibitory effects in non-small cell lung cancer (NSCLC) models .

- Neurodegenerative Disease Treatment : TBMBC derivatives have been identified as potential inhibitors of acetylcholinesterase (AChE), which is relevant for treating conditions like Alzheimer's disease. The inhibition mechanism involves binding to the active site of AChE, enhancing cholinergic signaling.

Case Study 1: Anticancer Efficacy

A study focused on NSCLC cell lines revealed that TBMBC analogs exhibited substantial tumor growth inhibition. In vivo experiments using LLC tumor-bearing mice showed that treatment with these compounds resulted in a marked reduction in tumor size compared to control groups.

Case Study 2: Enzyme Activity

Another investigation assessed the enzyme inhibitory activity of TBMBC derivatives against AChE. Modifications to the carbamate structure increased inhibitory potency, suggesting these compounds could be further developed as therapeutic agents for neurodegenerative diseases .

Toxicological Findings

| Parameter | Result |

|---|---|

| Weight Loss | Not significant |

| Organ Damage | None observed |

| Liver Function Tests | Normal ALT/AST levels |

| Kidney Function Tests | Normal BUN/CRE levels |

Mechanism of Action

The mechanism of action of tert-butyl (5-bromopentyl)(methyl)carbamate involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups. It can also interact with proteins and other biomolecules, leading to changes in their activity and function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Compound A : tert-Butyl ((1-((5-bromothiophen-2-yl)sulfonyl)piperidin-3-yl)methyl)carbamate ()

- Molecular Formula : C₁₆H₂₃BrN₂O₄S₂

- Key Features :

- Contains a thiophene-sulfonyl-piperidinyl moiety.

- Bromine is part of a heteroaromatic thiophene ring .

- The Boc group protects a secondary amine.

- Applications : Likely used in medicinal chemistry for protease inhibition or receptor modulation due to sulfonyl and heterocyclic motifs .

Compound B : tert-Butyl [(1S)-1-(5-bromo-2-methoxyphenyl)ethyl]carbamate ()

- Molecular Formula: C₁₄H₂₀BrNO₃

- Key Features :

- Features a bromo-methoxyphenyl aromatic system.

- Chiral center at the ethyl-carbamate linkage.

- Methoxy group enhances lipophilicity.

- Applications: Potential intermediate for chiral drugs targeting CNS disorders (e.g., dopamine receptor ligands) .

Compound C : tert-Butyl (5-bromo-1,3-thiazol-2-yl)carbamate ()

Comparative Data Table

Stability and Reactivity Insights

- However, steric hindrance from the Boc group may slow SN2 reactivity compared to smaller analogs.

- Compound A : The sulfonyl group increases electrophilicity, enabling nucleophilic attack at the piperidine nitrogen. Stability under acidic conditions is expected due to the Boc group .

- Compound B : The methoxy group stabilizes the aromatic ring via electron donation, directing electrophilic substitution to the bromine-bearing position. Chirality may influence biological activity .

- Compound C : The thiazole ring ’s electron-withdrawing nature activates the bromine for cross-coupling reactions (e.g., Suzuki), making it valuable in heterocyclic chemistry .

Research Findings and Limitations

- Synthetic Utility : Compounds with terminal alkyl bromides (like the target) are pivotal in extending carbon chains or introducing functional groups via alkylation.

- Gaps in Data: No direct studies on tert-butyl (5-bromopentyl)(methyl)carbamate were identified.

- Patent Context : highlights the use of Boc-protected intermediates in multi-step syntheses, suggesting the target compound could serve similarly in drug discovery pipelines .

Biological Activity

Tert-butyl (5-bromopentyl)(methyl)carbamate is a chemical compound with the molecular formula and a molecular weight of 266.18 g/mol. This compound is categorized under tert-butyl carbamate derivatives, which are known for their diverse structural properties and potential applications in organic synthesis and pharmaceuticals. Its unique reactivity and biological properties are influenced by the presence of a bromine atom and a pentyl chain.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of intermediates that can lead to various biological activities. The compound's synthesis is crucial for understanding its potential applications, particularly in medicinal chemistry.

Antibacterial Properties

Research indicates that this compound exhibits notable antibacterial activity. In a study evaluating its efficacy against various bacterial strains, the compound demonstrated significant inhibition, suggesting its potential as a lead compound for developing new antibacterial agents.

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on specific enzymes. For instance, it has shown promise as an inhibitor of acetylcholinesterase (AChE), which plays a critical role in neurotransmission. The structure-activity relationship (SAR) studies indicate that variations in the alkyl chain length influence the inhibitory potency against AChE, with certain analogs displaying enhanced activity .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. Below is a table summarizing some related compounds and their unique features:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| Tert-Butyl (6-bromohexyl)carbamate | 1.00 | Longer alkyl chain; potential for different reactivity |

| Tert-Butyl (4-bromobutyl)carbamate | 0.98 | Shorter alkyl chain; may exhibit different biological activity |

| Tert-Butyl N-(3-Bromopropyl)carbamate | 0.89 | Propyl group introduces different steric effects |

| Tert-Butyl (10-aminodecyl)carbamate | 0.88 | Amino group may enhance solubility and reactivity |

| Tert-Butyl (4-bromocyclohexyl)carbamate | 0.91 | Cyclohexane ring introduces rigidity |

This comparison highlights how variations in alkyl chain length and functional groups can influence chemical behavior and biological activity.

Case Studies

- Antibacterial Efficacy : A study conducted on the antibacterial properties of this compound revealed that it effectively inhibited growth in both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antibacterial potential.

- Enzyme Interaction : In another study focusing on enzyme inhibition, this compound was tested against AChE, showing IC50 values that suggest it could serve as a basis for developing new treatments for conditions like Alzheimer's disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.